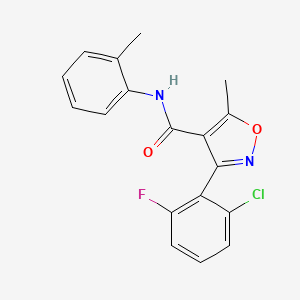

![molecular formula C15H10N4O3S B5542850 N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5542850.png)

N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and related compounds typically involves the formation of complex structures through various chemical reactions. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analog, involved reactions with amines, amino acids, and NH-heteroaromatic compounds, providing insights into the synthetic pathways that could be applicable to the synthesis of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide (Wilshire, 1967).

Molecular Structure Analysis

The molecular structure of compounds related to N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide, such as N-phenyl-2-nitrobenzamide, is characterized by strong hydrogen bonding, forming chains along specific axes, and showing the importance of molecular dimensions in determining the structure (Jackson et al., 2002).

Chemical Reactions and Properties

Compounds in the same family as N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide exhibit various chemical reactions and properties. For example, the study of isomeric N-(iodophenyl)nitrobenzamides revealed different three-dimensional framework structures formed through hydrogen bonds and interactions like iodo...carbonyl and aromatic pi...pi stacking, highlighting the complex chemical behavior of these compounds (Wardell et al., 2006).

Physical Properties Analysis

The physical properties of N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and related compounds are crucial for understanding their behavior and potential applications. Studies such as the analysis of the structural, spectroscopic, and molecular electrostatic potential (MESP) of derivatives provide insights into the impact of the nitro group and the amino substituent on the properties of these compounds, including their thermodynamic stability and electron-rich centers (Fayomi et al., 2021).

Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

Research on N-{[(2-cyanophenyl)amino]carbonothioyl}-2-nitrobenzamide and its derivatives has demonstrated significant interest in understanding their structural, spectroscopic, and molecular electrostatic potential (MESP) characteristics. In a study by Fayomi et al. (2021), the structural and spectroscopic properties of ten synthesized derivatives of carbonothionylbenzamide were examined, highlighting the long-range effect of the amino substituent on atomic and bond properties, particularly impacting the C=O and C=S bonds of the carbonothionylamide moiety. This effect was supported by 13C NMR shielding, IR wavenumber, and bond strength analyses. Additionally, the meta-derivatives were found to be more thermodynamically stable than the para-derivatives, with higher HOMO and LUMO energy levels, indicating a more electron-rich center in the meta-molecules (Fayomi, Adeniyi, & Sha’Ato, 2021).

Synthesis of Benzothiazine Derivatives

Another significant application involves the synthesis of 4H-1,4-benzothiazine derivatives from 2-aminobenzenethiols, as explored by Kobayashi et al. (2006). This process involves deprotonation with sodium hydride or potassium tert-butoxide, followed by trapping with various electrophiles, showcasing the versatility of these compounds in organic synthesis (Kobayashi, Hayashi, Iitsuka, Morikawa, & Konishi, 2006).

Anticonvulsant Potential of Retrobenzamides

In the field of medicinal chemistry, retrobenzamides, including N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides, have been developed with a design aimed at phenytoinergic agents. These compounds have shown promising anticonvulsant and neurotoxic properties in animal models, indicating their potential in epilepsy treatment. The aminoretrobenzamides, in particular, demonstrated good anticonvulsant activity in the maximal electroshock-induced seizures (MES) test (Bourhim, Kanyonyo, Lambert, Poupaert, Stables, & Vamecq, 1997).

Propriétés

IUPAC Name |

N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O3S/c16-9-10-5-1-3-7-12(10)17-15(23)18-14(20)11-6-2-4-8-13(11)19(21)22/h1-8H,(H2,17,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMANMBVNISPHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-cyanophenyl)carbamothioyl]-2-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542780.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5542790.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide hydrochloride](/img/structure/B5542824.png)

![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)

![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)

![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)

![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)